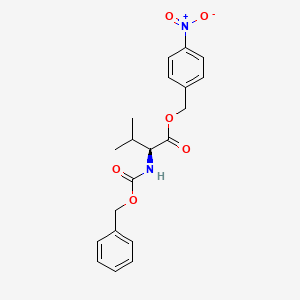![molecular formula C16H15N3O4 B7680932 [2-(3-Acetylanilino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7680932.png)
[2-(3-Acetylanilino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Acetylanilino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as Acetylanilino Pyrazine and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of [2-(3-Acetylanilino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate is not fully understood. However, it is believed that the compound may interact with metal ions and disrupt their normal functions, leading to cellular damage and death.
Biochemical and Physiological Effects:
Studies have shown that [2-(3-Acetylanilino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate may have potential biochemical and physiological effects. It has been shown to have antioxidant properties and may protect against oxidative stress. The compound has also been studied for its potential use in cancer treatment, as it may induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [2-(3-Acetylanilino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions. However, one limitation is that the compound may have potential toxicity and should be used with caution.
Orientations Futures
There are several potential future directions for research involving [2-(3-Acetylanilino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate. These include further studies on its potential use as an antimicrobial agent, its mechanism of action, and its potential use in cancer treatment. Additionally, research could focus on developing new derivatives of the compound with improved properties and reduced toxicity.
Méthodes De Synthèse
The synthesis of [2-(3-Acetylanilino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate involves the reaction of 5-methylpyrazine-2-carboxylic acid with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form an active ester intermediate. This intermediate then reacts with 3-acetylaniline to form the desired product.
Applications De Recherche Scientifique
[2-(3-Acetylanilino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate has been studied for its potential applications in various fields of research. It has been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. The compound has also been studied for its potential use as an antimicrobial agent.
Propriétés
IUPAC Name |
[2-(3-acetylanilino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-7-18-14(8-17-10)16(22)23-9-15(21)19-13-5-3-4-12(6-13)11(2)20/h3-8H,9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYYTPYZWSCYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)OCC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromothien-2-yl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B7680857.png)
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methyl-2-[methyl-[(4-methylsulfanylphenyl)methyl]amino]acetamide](/img/structure/B7680875.png)
![Benzyl 2-[[2-(carbamoylamino)-3-phenylpropanoyl]amino]acetate](/img/structure/B7680879.png)
![[1-[(5-Methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl] 2-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoate](/img/structure/B7680884.png)
![2-[4-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)phenoxy]acetamide;hydrochloride](/img/structure/B7680890.png)
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-phenyl-4-prop-2-enyl-5-sulfanylidene-1,2,4-triazol-1-yl)oxan-3-yl]acetamide](/img/structure/B7680893.png)
![N'-[2-[[5-(2-chlorophenyl)-4-cyclopentyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4-fluorobenzohydrazide](/img/structure/B7680895.png)
![[2-Oxo-2-(propan-2-ylamino)ethyl] 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate](/img/structure/B7680896.png)


![5-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-phenylpyrazol-3-amine](/img/structure/B7680919.png)
![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2-naphthalen-2-ylsulfanylacetate](/img/structure/B7680925.png)
![N-(3,5-dichloropyridin-2-yl)-2-[[5-(2-methoxy-5-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7680931.png)
